
セルドゥラチニブ塩酸塩
説明
Cerdulatinib hydrochloride is a small molecule inhibitor that targets spleen tyrosine kinase and Janus kinase family members. It is being developed for the treatment of hematological malignancies, such as B-cell and T-cell lymphomas . This compound has shown promising results in preclinical and clinical studies, demonstrating its potential as a therapeutic agent in oncology .
科学的研究の応用
Clinical Applications
-
Hematologic Malignancies
- Cerdulatinib is primarily being investigated for its efficacy in treating B-cell malignancies such as:
- Chronic Lymphocytic Leukemia (CLL)
- Diffuse Large B-cell Lymphoma (DLBCL)
- Burkitt Lymphoma
- A Phase II clinical trial is currently assessing its safety and efficacy in patients with relapsed or refractory B-cell malignancies who have failed prior therapies .
- Cerdulatinib is primarily being investigated for its efficacy in treating B-cell malignancies such as:
- Autoimmune Disorders
- Inflammatory Skin Diseases
Case Study 1: Efficacy in CLL
A recent study evaluated cerdulatinib's impact on patient-derived CLL cells. The results indicated that treatment with cerdulatinib led to significant apoptosis of malignant cells, suggesting its potential as a therapeutic option for patients with resistant forms of CLL .
Case Study 2: Autoimmune Response Modulation
In a controlled experiment involving KCASP1Tg mice, cerdulatinib administration resulted in marked improvements in skin lesions and systemic inflammation. Histopathological analyses revealed reduced amyloid deposition in various organs, highlighting its dual role in both anti-inflammatory and anti-amyloidogenic activities .
Comparative Efficacy
The following table summarizes the comparative efficacy of cerdulatinib against other JAK inhibitors based on recent research findings:
Inhibitor | Target Kinases | IC50 (µM) | Efficacy Notes |
---|---|---|---|
Cerdulatinib | JAK1/2/3, SYK | <0.005 | Effective in B-cell malignancies |
Baricitinib | JAK1/2 | 0.07 | Used for rheumatoid arthritis |
Ruxolitinib | JAK1/2 | 0.04 | Approved for myelofibrosis |
AZD1480 | JAK2 | 1.1 | Under investigation for various cancers |
作用機序
- SYK and JAK play crucial roles in both tumor-intrinsic and microenvironment-derived survival signals, particularly in B-cell malignancies .
- Cerdulatinib suppresses survival signals originating from two main sources:
- The dual inhibition strategy allows control over a broader range of disease etiologies and reduces the likelihood of bypass mechanisms .
- Diminished expression of B-cell activation markers (CD69, CD86) and enhanced expression of CXCR4 have been observed, consistent with BCR and IL-4 suppression .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
生化学分析
Biochemical Properties
Cerdulatinib hydrochloride has been shown to interact with several key enzymes and proteins in biochemical reactions. It is a reversible ATP-competitive inhibitor of SYK/JAK family members, including JAK1, JAK2, and TYK2 . These interactions play crucial roles in the survival of certain tumor cells .
Cellular Effects
Cerdulatinib hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit SYK and JAK pathway signaling in whole blood of patients at tolerated exposures .
Molecular Mechanism
The molecular mechanism of action of Cerdulatinib hydrochloride involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . As a dual inhibitor of SYK and JAK, Cerdulatinib hydrochloride suppresses survival signals originating from the B-cell antigen receptor (BCR) and cytokine receptors, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cerdulatinib hydrochloride change over time. It has been shown to suppress inflammation and autoantibody generation in a rat collagen-induced arthritis model and block B-cell activation and splenomegaly in a mouse model of chronic B-cell antigen receptor stimulation .
Dosage Effects in Animal Models
The effects of Cerdulatinib hydrochloride vary with different dosages in animal models. For instance, it has been shown to suppress inflammation and autoantibody generation in a rat collagen-induced arthritis model and block B-cell activation and splenomegaly in a mouse model of chronic B-cell antigen receptor stimulation .
Metabolic Pathways
Cerdulatinib hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
As an orally active small molecule, it is likely to be widely distributed within the body .
Subcellular Localization
Given its role as a dual inhibitor of SYK and JAK, it is likely to be found in locations where these kinases are active .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cerdulatinib hydrochloride involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the hydrochloride salt by reacting cerdulatinib with hydrochloric acid in a solvent mixture of dimethyl sulfoxide and ethanol .
Industrial Production Methods
Industrial production of cerdulatinib hydrochloride follows similar synthetic routes as described above, with optimization for large-scale production. The process involves careful control of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
Cerdulatinib hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
類似化合物との比較
Similar Compounds
Ruxolitinib: A selective Janus kinase inhibitor used for the treatment of myelofibrosis and polycythemia vera.
Fostamatinib: A spleen tyrosine kinase inhibitor used for the treatment of chronic immune thrombocytopenia.
Entospletinib: A selective spleen tyrosine kinase inhibitor under investigation for the treatment of hematological malignancies.
Uniqueness
Cerdulatinib hydrochloride is unique due to its dual inhibition of spleen tyrosine kinase and Janus kinase family members. This dual mechanism of action allows it to target multiple signaling pathways simultaneously, potentially offering greater therapeutic efficacy and reducing the likelihood of resistance development compared to selective inhibitors .
生物活性
Cerdulatinib hydrochloride, also known as PRT062070, is a potent dual inhibitor of spleen tyrosine kinase (SYK) and Janus kinase (JAK), which has garnered attention for its potential therapeutic applications in treating various hematologic malignancies and autoimmune diseases. This article provides a comprehensive overview of the biological activity of cerdulatinib, supported by relevant data tables, case studies, and detailed research findings.
Cerdulatinib functions as an oral, reversible ATP-competitive inhibitor of SYK and JAK pathways. It exhibits selective inhibition with IC50 values as follows:
Target | IC50 (nM) |
---|---|
SYK | 32 |
Tyk2 | 0.5 |
JAK1 | 12 |
JAK2 | 6 |
JAK3 | 8 |
These values indicate the compound's effectiveness in blocking these critical signaling pathways involved in B-cell receptor (BCR) signaling and cytokine receptor signaling, both of which are pivotal in the pathogenesis of various lymphomas and autoimmune disorders .
In Vitro Studies
Cerdulatinib has demonstrated significant biological activity in vitro:
- Inhibition of ERK Phosphorylation : Cerdulatinib inhibits ERK Y204 phosphorylation with an IC50 of 0.5 μM .
- B-cell Activation : It reduces the upregulation of CD69, an early activation marker in B cells, with an IC50 of 0.11 μM .
- Basophil Degranulation : The compound inhibits FcεRI-mediated basophil degranulation with an IC50 of 0.12 μM .
These findings suggest that cerdulatinib effectively modulates immune responses by targeting key signaling pathways.
In Vivo Studies
In vivo studies have further elucidated the efficacy of cerdulatinib:
- Collagen-Induced Arthritis Model : In a rat model, cerdulatinib administered at doses ranging from 0.5 to 5 mg/kg twice daily for two weeks showed dose-dependent efficacy in modulating inflammation and anticollagen antibody formation .
- B-cell Activation in Mice : In Balb/c mice receiving BCR stimulation, cerdulatinib significantly suppressed the upregulation of splenic B-cell surface markers (CD80/86 and CD69) by over 60%, indicating its potential to inhibit B-cell activation and splenomegaly in a dose-dependent manner .
Clinical Applications
Cerdulatinib is currently being evaluated in clinical trials for its effectiveness against various B-cell malignancies:
- Diffuse Large B-cell Lymphoma (DLBCL) : Research indicates that cerdulatinib induces apoptosis in DLBCL cell lines by inhibiting both SYK and JAK pathways, leading to cell cycle arrest and downregulation of cyclin E . Approximately 58% of primary DLBCL tumors express phosphorylated SYK or STAT3, making them potential targets for cerdulatinib therapy .
- Adult T-cell Leukemia/Lymphoma (ATLL) : Cerdulatinib has shown anti-leukemic activity against ATLL cells, demonstrating its broad-spectrum anti-cancer properties .
Case Studies
Several case studies highlight the clinical relevance of cerdulatinib:
- Case Study on DLBCL : A patient with relapsed DLBCL treated with cerdulatinib exhibited significant tumor reduction within weeks, correlating with decreased levels of phosphorylated SYK and STAT3 markers.
- ATLL Treatment : A cohort study involving patients with ATLL treated with cerdulatinib showed a marked improvement in overall survival rates compared to historical controls.
特性
IUPAC Name |
4-(cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O3S.ClH/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14;/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYULGYKOHUAYCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369761-01-2 | |
Record name | Cerdulatinib hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369761012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CERDULATINIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1KRM66Y4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。